![molecular formula C12H12N2O2S B14625527 {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid CAS No. 56355-26-1](/img/structure/B14625527.png)
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid is an organic compound that features a thiazole ring, a phenyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated phenyl derivative reacts with the thiazole ring.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
The compound may find applications in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the design of materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of {4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[Methyl(1,3-thiazol-2-yl)amino]benzoic acid}: Similar structure but with a benzoic acid moiety instead of acetic acid.
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and physical properties. This moiety can influence the compound’s solubility, reactivity, and biological activity, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
56355-26-1 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
2-[4-[methyl(1,3-thiazol-2-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-14(12-13-6-7-17-12)10-4-2-9(3-5-10)8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
XRVOSROOKFDOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)CC(=O)O)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



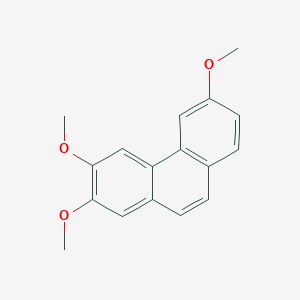
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
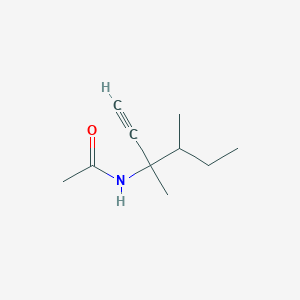
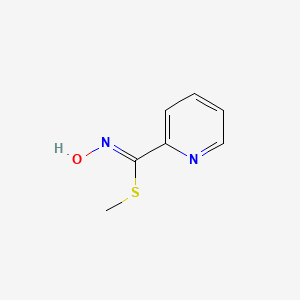
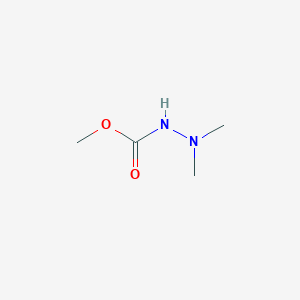

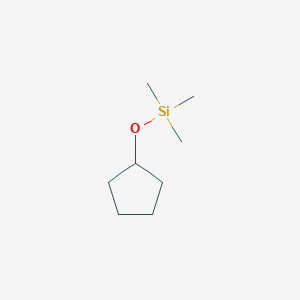

![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
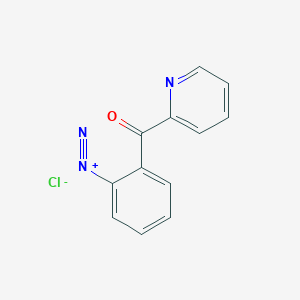
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)

![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
